- Preparation of macrocyclic compounds as hepatitis C inhibitors and uses thereof in medicine, World Intellectual Property Organization, , ,

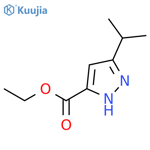

Cas no 92933-47-6 (5-Isopropyl-1H-pyrazole-3-carboxylic acid)

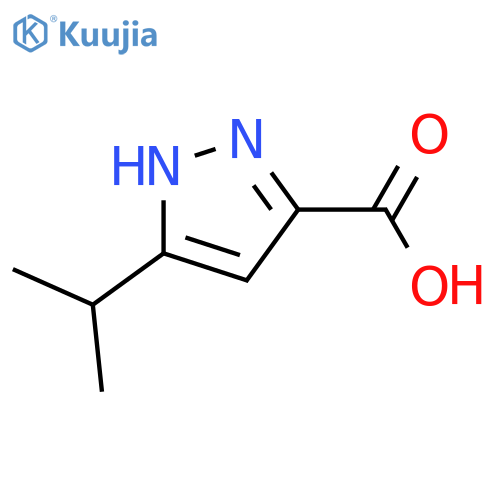

92933-47-6 structure

Nombre del producto:5-Isopropyl-1H-pyrazole-3-carboxylic acid

Número CAS:92933-47-6

MF:C7H10N2O2

Megavatios:154.166501522064

MDL:MFCD02224142

CID:91062

PubChem ID:24883358

5-Isopropyl-1H-pyrazole-3-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

-

- 5-Isopropyl-1H-pyrazole-3-carboxylic acid

- 3-Isopropylpyrazole-5-carboxylic acid

- 5-isopropyl-2H-pyrazole-3-carboxylic acid

- 3-isopropyl-1H-pyrazole-5-carboxylic acid

- 5-ISOPROPYLPYRAZOLE-3-CARBOXYLIC ACID

- 3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

- 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethyl)-

- CHWXKAHFWLSLOQ-UHFFFAOYSA-N

- 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

- 5-isopropyl-1H-pyrazol-3-carboxylic acid

- 3-(methylethyl)pyrazole-5-carboxylic acid

- PubChem22754

- ChemDiv2_003364

- Oprea1

- 5-(1-Methylethyl)-1H-pyrazole-3-carboxylic acid (ACI)

- 3-Isopropyl-2H-pyrazole-3-carboxylic acid

- PD182615

- AKOS025394901

- 5-(1-methylethyl)-1H-pyrazole-3-carboxylic acid

- 3-isopropyl-1H-pyrazole-5-carboxylicacid

- SR-01000597148

- BDBM50211363

- EN300-41163

- 3-Isopropylpyrazole-5-carboxylic acid, 97%

- BBL008246

- DTXSID50918863

- DB-011449

- SR-01000597148-1

- Oprea1_115867

- 5-isopropyl-3-carboxyl-pyrazole

- AB11579

- STK501183

- SMR000124646

- J-517652

- CHEMBL238002

- MFCD02224142

- CS-W006370

- Z240119298

- AKOS002436024

- 5-propan-2-yl-1H-pyrazole-3-carboxylic acid

- MLS000067212

- 92933-47-6

- 890590-91-7

- HMS2480B08

- H11619

- BS-3854

- SY027523

- 1H-Pyrazole-5-carboxylic acid, 3-(1-methylethyl)-

- Oprea1_070012

- SCHEMBL1739326

- 5-isopropylpyrazol-3-carboxylic acid

- F0917-7551

- AKOS000271363

- MFCD05170240

- HMS1378I20

-

- MDL: MFCD02224142

- Renchi: 1S/C7H10N2O2/c1-4(2)5-3-6(7(10)11)9-8-5/h3-4H,1-2H3,(H,8,9)(H,10,11)

- Clave inchi: CHWXKAHFWLSLOQ-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=C(C(C)C)NN=1)O

Atributos calculados

- Calidad precisa: 154.07400

- Masa isotópica única: 154.074227566g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 2

- Complejidad: 159

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 4

- Xlogp3: 1.2

- Superficie del Polo topológico: 66

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.247±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 153-157 °C (lit.)

- Punto de ebullición: 153-157 ℃(lit.)

- Punto de inflamación: 170.2°C

- índice de refracción: 1.558

- Disolución: Very slightly soluble (0.93 g/l) (25 º C),

- PSA: 65.98000

- Logp: 1.23130

- Disolución: Not determined

5-Isopropyl-1H-pyrazole-3-carboxylic acid Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H317

- Declaración de advertencia: P280

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 43

- Instrucciones de Seguridad: S36/37

-

Señalización de mercancías peligrosas:

- Nivel de peligro:IRRITANT

- Condiciones de almacenamiento:Sealed in dry,2-8°C

- Términos de riesgo:R43

5-Isopropyl-1H-pyrazole-3-carboxylic acid Datos Aduaneros

- Código HS:2933199090

- Datos Aduaneros:

China Customs Code:

2933199090Overview:

2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Isopropyl-1H-pyrazole-3-carboxylic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB218380-10 g |

3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95% |

92933-47-6 | 10g |

€371.70 | 2022-06-11 | ||

| Chemenu | CM189067-100g |

5-Isopropyl-2H-pyrazole-3-carboxylic acid |

92933-47-6 | 95%+ | 100g |

$1205 | 2023-02-01 | |

| abcr | AB218380-250 mg |

3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95% |

92933-47-6 | 250MG |

€75.70 | 2022-06-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064138-250mg |

5-Isopropyl-1H-pyrazole-3-carboxylic acid |

92933-47-6 | 98% | 250mg |

¥36 | 2023-02-17 | |

| abcr | AB218380-5 g |

3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95% |

92933-47-6 | 5g |

€231.20 | 2022-06-11 | ||

| Apollo Scientific | OR938480-5g |

5-Isopropyl-2H-pyrazole-3-carboxylic acid |

92933-47-6 | 99% | 5g |

£24.00 | 2025-03-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFK16-25G |

5-isopropyl-1H-pyrazole-3-carboxylic acid |

92933-47-6 | 97% | 25g |

¥ 1,221.00 | 2023-04-12 | |

| abcr | AB497390-250mg |

5-Isopropyl-1H-pyrazole-3-carboxylic acid; 98% |

92933-47-6 | 250mg |

€87.70 | 2023-09-02 | ||

| Enamine | EN300-41163-0.5g |

5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

92933-47-6 | 95.0% | 0.5g |

$19.0 | 2025-03-15 | |

| Enamine | EN300-41163-2.5g |

5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

92933-47-6 | 95.0% | 2.5g |

$25.0 | 2025-03-15 |

5-Isopropyl-1H-pyrazole-3-carboxylic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referencia

- Preparation of pyrazolo[4,3-d]pyrimidines for use in pharmaceutical compositions as kinase inhibitors and anticancer agents, European Patent Organization, , ,

Synthetic Routes 3

Condiciones de reacción

Referencia

- Studies on hypolipidemic agents. II. Synthesis and pharmacological properties of alkylpyrazole derivatives, Chemical & Pharmaceutical Bulletin, 1984, 32(4), 1568-77

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 50 °C; 3 h, 50 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referencia

- Preparation of pyrazolopyrimidinones as phosphodiesterase 9 (PDE9) inhibitors for treating type 2 diabetes, metabolic syndrome, and cardiovascular disease., United States, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 16 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7, rt

Referencia

- Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor, Journal of Medicinal Chemistry, 2003, 46(18), 3945-3951

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Hydrazine sulfate ; 45 min, 0 °C

1.2 Reagents: Hydrazine sulfate ; 45 min, 0 °C

Referencia

- Preparation of substituted pyrazolo[4,3-e][1,4]diazepines as phosphodiesterase 4 inhibitors for treatment of obstructive bronchopneumopathy and asthma, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción

Referencia

- Synthesis, antibacterial activity and structure-activity relationships of N-substituted 4-diazopyrazole-5-carboxamides. 2, Farmaco, 1991, 46(11), 1337-50

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt → 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Referencia

- Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5620-5623

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 3 h, 50 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

Referencia

- The discovery of potent, selective, and orally bioavailable PDE9 inhibitors as potential hypoglycemic agents, Bioorganic & Medicinal Chemistry Letters, 2009, 19(9), 2537-2541

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, rt → 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referencia

- Preparation of pyrazolo[4,3-d]pyrimidin-7-ones as PDE9 inhibitors for treating cardiovascular disorders, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 50 °C; 3 h, 50 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

Referencia

- Preparation of pyrazolopyrimidinones as PDE9 inhibitors for treatment of insulin resistance syndrome and type 2 diabetes, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol

1.2 Reagents: Hydrazine hydrate (1:1)

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Hydrazine hydrate (1:1)

1.3 Reagents: Sodium hydroxide Solvents: Water

Referencia

- Agonist lead identification for the high affinity niacin receptor GPR109a, Bioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4914-4919

Synthetic Routes 14

Condiciones de reacción

Referencia

- A preparation of pyrrole and pyrazole derivatives, useful as D-amino acid oxidase (Daao) inhibitors, United States, , ,

5-Isopropyl-1H-pyrazole-3-carboxylic acid Raw materials

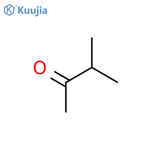

- 3-Methyl-2-butanone

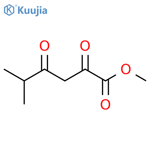

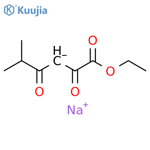

- Hexanoic acid, 5-methyl-2,4-dioxo-, ethyl ester, ion(1-), sodium (9CI)

- ethyl 3-(propan-2-yl)-1H-pyrazole-5-carboxylate

- Methyl 5-methyl-2,4-dioxohexanoate

5-Isopropyl-1H-pyrazole-3-carboxylic acid Preparation Products

5-Isopropyl-1H-pyrazole-3-carboxylic acid Literatura relevante

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

92933-47-6 (5-Isopropyl-1H-pyrazole-3-carboxylic acid) Productos relacionados

- 401629-04-7(3-Cyclopropyl-1H-pyrazole-5-carboxylic acid)

- 4027-59-2(5-Ethyl-1H-pyrazole-3-carboxylic acid)

- 890624-89-2(5-Butyl-1H-pyrazole-3-carboxylic Acid)

- 1807105-31-2(2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-5-acetic acid)

- 1806067-71-9(2-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-carboxylic acid)

- 856627-47-9(3-(1-Azepanyl)butanoic Acid)

- 438484-75-4(ethyl 5-hydroxy-2-methyl-4-(morpholin-4-yl)(pyridin-3-yl)methylnaphtho1,2-bfuran-3-carboxylate)

- 1372096-38-2(5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine)

- 1261750-79-1(4-(Difluoromethyl)-3-(trifluoromethoxy)anisole)

- 2229669-19-4(5-(3-hydroxyprop-1-en-1-yl)-2-nitrophenol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:92933-47-6)5-Isopropyl-1H-pyrazole-3-carboxylic acid

Pureza:99%/99%

Cantidad:25g/100g

Precio ($):160.0/640.0

atkchemica

(CAS:92933-47-6)5-Isopropyl-1H-pyrazole-3-carboxylic acid

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe